Ethyl 4-ethoxybenzoate chemical properties and structure
Ethyl 4-ethoxybenzoate chemical properties and structure
An In-depth Technical Guide on Ethyl 4-ethoxybenzoate: Chemical Properties and Structure
Ethyl 4-ethoxybenzoate is an organic compound classified as a benzoate (B1203000) ester.[1] It serves as a significant raw material and intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, and a detailed experimental protocol for its synthesis.
Chemical Properties
Ethyl 4-ethoxybenzoate is a colorless to light yellow, viscous liquid or oil at room temperature.[2] It is stable under normal conditions but is incompatible with strong oxidizing agents.[2][4] The compound is combustible and should be stored in a dry, well-ventilated place at room temperature.[2][5] It is soluble in organic solvents like chloroform (B151607) and methanol (B129727) but is not miscible or is difficult to mix with water.[2][4][6]
The key quantitative chemical and physical properties of Ethyl 4-ethoxybenzoate are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₄O₃ | [2][7] |
| Molecular Weight | 194.23 g/mol | [2][7] |
| CAS Number | 23676-09-7 | [2][7] |
| Appearance | Colourless viscous liquid/oil | [2] |
| Melting Point | 9 °C | [2][4][7] |
| Boiling Point | 145-150 °C (at 13 mmHg) | [2][4] |
| Density | 1.071 g/cm³ | [2][7] |
| Flash Point | 137 °C | [2][7] |
| Refractive Index | 1.517 - 1.519 | [2][4] |
| Water Solubility | Not miscible or difficult to mix | [2][4] |
| LogP | 3.600 | [2] |
Chemical Structure
Ethyl 4-ethoxybenzoate, also known as 4-Ethoxybenzoic acid ethyl ester, is an aromatic compound.[7][8] Its structure consists of a central benzene (B151609) ring that is di-substituted at positions 1 and 4 (para). The two functional groups attached to the ring are an ethyl ester group (-COOCH₂CH₃) and an ethoxy group (-OCH₂CH₃).[1][6] This classifies the molecule as a benzoate ester and a phenol (B47542) ether.[1]
The presence of these functional groups makes it a versatile intermediate for further chemical transformations. The ester group can undergo hydrolysis, transesterification, or reduction, while the aromatic ring can be subject to electrophilic substitution reactions.
Caption: Chemical structure of Ethyl 4-ethoxybenzoate.
Experimental Protocols
Synthesis of Ethyl 4-ethoxybenzoate
A common method for the synthesis of Ethyl 4-ethoxybenzoate involves the reaction of p-hydroxybenzoic acid with diethyl sulfate (B86663) in the presence of a base.[2][9]
Materials:
-
p-Hydroxybenzoic acid
-
Diethyl sulfate
-
Xylene
-
Sodium hydroxide (B78521) (NaOH)
-
Water
Procedure:
-
Reaction Setup: In a glass flask, combine 15 g (0.108 mol) of p-hydroxybenzoic acid and 54.4 g (0.353 mol) of diethyl sulfate with 75 mL of xylene.[2][9]
-
Heating: Heat the reaction mixture to 90°C with stirring.[2][9]
-
pH Adjustment: Monitor the pH of the mixture using a calibrated pH electrode. Prepare a 35% aqueous NaOH solution by dissolving 13.6 g (0.326 mol) of NaOH flakes in 25 mL of water.[2][9]
-
Base Addition: Slowly add the 35% NaOH solution dropwise to the reaction mixture over 90 minutes, maintaining the pH in the range of 8-10.[2][9]
-
Stirring: After the complete addition of the NaOH solution, continue stirring the mixture for an additional 15 minutes.[2][9]
-
Work-up: Cool the reaction mixture to room temperature and add 75 mL of water.[2][9]
-
Phase Separation: Separate the upper organic phase, which contains the product, from the lower aqueous phase.[2][9]
-
Washing: Wash the organic phase sequentially with 75 mL of a 2% aqueous NaOH solution and then with 75 mL of water.[2][9]
-
Solvent Removal: Remove the solvent (xylene) from the organic phase by evaporation to yield the final product, ethyl p-ethoxybenzoate.[2][9]
This protocol has been reported to produce a yield of 97.6% with a purity of 98.6% as determined by HPLC.[2][9]
Caption: Workflow for the synthesis of Ethyl 4-ethoxybenzoate.
Safety and Handling
Ethyl 4-ethoxybenzoate is harmful if swallowed.[2][10] It is recommended to wash hands thoroughly after handling and to not eat, drink, or smoke when using this product.[10][11] In case of ingestion, it is advised to rinse the mouth and seek medical attention.[5][10] Standard personal protective equipment, including gloves and eye protection, should be worn to avoid contact with skin and eyes.[4][12] For detailed safety information, refer to the product's Safety Data Sheet (SDS).[5][11][12]
References
- 1. Human Metabolome Database: Showing metabocard for Ethyl 4-ethoxybenzoate (HMDB0059898) [hmdb.ca]
- 2. Ethyl 4-etoxybenzoate | 23676-09-7 [chemicalbook.com]
- 3. Ethyl 4-ethoxybenzoate, 98% | Fisher Scientific [fishersci.ca]
- 4. chembk.com [chembk.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. CAS 23676-09-7: Ethyl 4-ethoxybenzoate | CymitQuimica [cymitquimica.com]
- 7. Ethyl 4-ethoxybenzoate | 23676-09-7 | FE70752 | Biosynth [biosynth.com]
- 8. mzCloud – 4 Ethoxy ethylbenzoate [mzcloud.org]
- 9. Ethyl 4-etoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. Ethyl 4-Ethoxybenzoate | 23676-09-7 | TCI AMERICA [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.be [fishersci.be]
